molecular formula C11H15N3 B581776 3-Amino-4-(butylamino)benzonitrile CAS No. 143173-92-6

3-Amino-4-(butylamino)benzonitrile

Cat. No. B581776
CAS RN: 143173-92-6
M. Wt: 189.262
InChI Key: RNCJOEPIGOZWEB-UHFFFAOYSA-N
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Description

3-Amino-4-(butylamino)benzonitrile is a chemical compound with the CAS Number: 143173-92-6 . It has a molecular weight of 189.26 . The IUPAC name for this compound is this compound . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3/c1-2-3-6-14-11-5-4-9(8-12)7-10(11)13/h4-5,7,14H,2-3,6,13H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound undergoes efficient intramolecular charge transfer (ICT) in the singlet excited state, in nonpolar (n-hexane) as well as in polar (acetonitrile) solvents . The ICT reaction time is 70 fs in n-hexane and 60 fs in MeCN .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.26 . It is typically stored in a refrigerated environment .

Scientific Research Applications

  • Intramolecular Charge Transfer : Aminobenzonitriles, similar in structure to 3-Amino-4-(butylamino)benzonitrile, exhibit ultrafast intramolecular charge transfer (ICT) in their singlet excited state. This phenomenon has been observed in both nonpolar and polar solvents, indicating the potential use of these compounds in photochemical applications (Druzhinin et al., 2008).

  • Synthesis of β-Hydroxy-α-Amino Acids : Benzonitrile derivatives have been used as precursors in the asymmetric synthesis of β-hydroxy-α-amino acids, which are valuable in the pharmaceutical industry (Badorrey et al., 2000).

  • Corrosion Inhibition : Certain benzonitrile derivatives, structurally related to this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acid medium. These compounds have shown excellent performance, indicating their potential in industrial applications (Chaouiki et al., 2018).

  • Formation of Palladium Complexes : Benzonitriles have been involved in reactions with palladium, leading to the formation of various palladium complexes. These findings suggest applications in catalysis and material science (Kopylovich et al., 2011).

  • Solar Cell Efficiency Improvement : A study demonstrated that a perfluorinated compound, similar in structure to this compound, when added to polymer solar cells, resulted in increased power conversion efficiency. This suggests potential applications in the development of more efficient solar cells (Jeong et al., 2011).

properties

IUPAC Name

3-amino-4-(butylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-6-14-11-5-4-9(8-12)7-10(11)13/h4-5,7,14H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCJOEPIGOZWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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